molecular formula C16H21N5O2 B6023775 N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Katalognummer B6023775
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: YBKQPUGQDPXHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Wirkmechanismus

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide works by inhibiting the activity of several proteins that are involved in cancer cell growth and survival. Specifically, this compound targets BTK, FLT3, and AKT, which are all important signaling proteins in cancer cells. By inhibiting these proteins, this compound can prevent cancer cells from growing and dividing, and can induce cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of BTK, FLT3, and AKT, this compound has also been shown to inhibit the activity of several other proteins that are involved in cancer cell growth and survival. This compound has also been shown to induce cancer cell death, and to enhance the activity of other cancer treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for various types of cancer. However, one limitation of using this compound is that it is a small molecule inhibitor, which means that it may have limited efficacy in certain types of cancer. Additionally, more research is needed to determine the optimal dosage and treatment schedule for this compound in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One possible direction is to investigate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another possible direction is to study the effects of this compound on other types of cancer, such as solid tumors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for this compound in clinical settings.

Synthesemethoden

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-methoxybenzylamine, which is then reacted with cyclohexanecarboxylic acid to form N-(4-methoxybenzyl)cyclohexanecarboxamide. This compound is then reacted with sodium azide and copper sulfate to form the tetrazole ring, resulting in the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxybenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including BTK, FLT3, and AKT. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-7-5-13(6-8-14)11-17-15(22)16(9-3-2-4-10-16)21-12-18-19-20-21/h5-8,12H,2-4,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKQPUGQDPXHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.